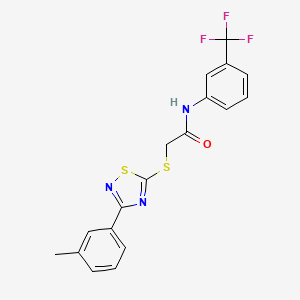

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with an m-tolyl (3-methylphenyl) group and at position 5 with a thioether-linked acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-4-2-5-12(8-11)16-23-17(27-24-16)26-10-15(25)22-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZVKNDSDFBYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent.

Introduction of the Tolyl Group: The m-tolyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable palladium catalyst.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or thiols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group. These structural components contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action may involve the modulation of pathways related to oxidative stress, apoptosis, and cell cycle regulation. For instance, studies have shown that compounds similar to this one can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation .

Antimicrobial Properties

The compound has also been studied for its potential as an antimicrobial agent. Thiadiazole derivatives are known to interact with specific molecular targets in bacteria and fungi, leading to inhibition of growth or cell death. This interaction may disrupt essential cellular processes such as cell wall synthesis and metabolic pathways.

Anti-inflammatory Effects

Some derivatives of thiadiazoles have demonstrated anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Agricultural Applications

Given its biological activity, the compound may also serve as a pesticide or fungicide. The structural features that enable it to interact with biological systems could be exploited to develop new agricultural chemicals that target pests or pathogens effectively.

Synthesis and Mechanism of Action

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps including the formation of the thiadiazole ring and subsequent modifications to introduce the thioether and acetamide functionalities. The specific reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. These studies highlight its potential as a lead compound for drug development aimed at cancer treatment.

- Antimicrobial Research : Investigations into the antimicrobial efficacy of this compound have revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell integrity through interaction with key enzymes involved in cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could engage in hydrogen bonding or π-π interactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Core Heterocycle Variations

- 1,2,4-Thiadiazole vs. 1,2,4-Triazole: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (): Replacing the thiadiazole with a 1,3,4-thiadiazole reduces steric bulk but may alter electronic properties. The thiol (-SH) group in this analog enhances reactivity but decreases stability compared to the thioether linkage in the target compound .

Substituent Modifications

- Phenyl Ring Substituents :

- m-Tolyl (-C₆H₄CH₃) vs. Chlorophenyl (-C₆H₄Cl) :

- Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):

- N-(2-(pyridin-3-yl)quinazolin-4-yl)benzo[d]thiazol-2-amine (): The -CF₃ group in the target compound increases metabolic resistance compared to methoxy-substituted analogs, which may degrade faster due to oxidative demethylation .

Kinase Inhibition

- EGFR-Targeting Analogs :

- CDK5/p25 Inhibition :

Anti-Exudative Activity

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Demonstrated anti-exudative effects comparable to diclofenac sodium. The target compound’s m-tolyl and -CF₃ groups may enhance potency by reducing inflammation-associated COX-2 activity .

Therapeutic Potential and Limitations

- Advantages of Target Compound :

- Limitations: Low synthetic yield (estimated 19–20%) compared to EDC/HOBt-mediated couplings (60–70%) . Potential hepatotoxicity risks due to the thiadiazole ring, as seen in structurally related compounds .

Table 1: Key Structural and Functional Comparisons

Biological Activity

Introduction

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a thiadiazole moiety, which contributes to its biological activity through various mechanisms. The presence of the m-tolyl group enhances lipophilicity and influences interaction with biological targets.

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- A549 (lung carcinoma) : Exhibited an IC50 value indicating effective antiproliferative activity.

- MCF-7 (breast cancer) : Displayed notable cytotoxicity, with studies suggesting that structural modifications can enhance activity.

Results from studies indicate that the introduction of fluorine substituents often increases anticancer potency. For instance, compounds with similar structures have reported IC50 values as low as 0.28 µg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | < 0.5 |

| Similar Thiadiazole Derivative | MCF-7 | 0.28 |

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds with similar structures have shown effectiveness against a range of pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with zones of inhibition reported at concentrations as low as 500 μg/disk.

- Fungal Strains : Moderate antifungal activity was observed against Candida albicans and stronger effects against Aspergillus niger.

In one study, derivatives demonstrated a clear structure-activity relationship (SAR), where specific substitutions led to enhanced antimicrobial efficacy .

The biological activities of thiadiazole derivatives can be attributed to several mechanisms:

- Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows them to cross cell membranes effectively.

- Induction of Apoptosis : These compounds may influence apoptotic pathways in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

- Study on Anticancer Properties : A series of thiadiazole compounds were tested for cytotoxicity against various human cancer lines. The results indicated that modifications at the aromatic ring significantly affected their activity .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against clinical isolates, demonstrating that certain derivatives had potent inhibitory effects on both bacterial and fungal strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing precursors (e.g., 2-chloroacetamide derivatives) with sodium azide or thiol-containing intermediates in a toluene/water solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, purification involves crystallization (ethanol) or ethyl acetate extraction, followed by solvent removal under reduced pressure . For analogous compounds, chloroacetyl chloride has been used in refluxing triethylamine to form thiadiazole-thioether linkages, with recrystallization in pet-ether .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Purity is validated using TLC and spectroscopic techniques (e.g., H/C NMR, IR). For example, IR spectroscopy identifies functional groups like C=O (1650–1700 cm) and C-S (600–700 cm). Elemental analysis (C, H, N, S) confirms stoichiometric ratios, while melting point consistency ensures crystallinity . Liquid products require rigorous drying (NaSO) and repeated extraction to remove unreacted precursors .

Q. What solvent systems and catalysts are effective for thiadiazole-thioether bond formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiadiazole systems. Catalysts like triethylamine or KCO facilitate deprotonation of thiol intermediates. For example, triethylamine-mediated reactions with chloroacetyl chloride yield acetamide derivatives in >80% efficiency . Solvent mixtures (toluene:water, 8:2) improve solubility of hydrophobic aryl groups during reflux .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity. For similar triazole-thione derivatives, DFT studies at the B3LYP/6-311++G(d,p) level accurately reproduce NMR chemical shifts and vibrational frequencies, aiding in spectral interpretation . Reaction path searches using quantum chemical methods (e.g., SCINE) can identify transition states and energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for thiadiazole-acetamide derivatives?

- Methodological Answer : Discrepancies in bioactivity may arise from assay conditions (e.g., cell line variability, concentration ranges). Robust protocols include:

- Dose-response curves (IC/EC) across multiple cell lines.

- Comparative molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets.

- Metabolite stability studies (e.g., microsomal assays) to rule out pharmacokinetic confounding factors .

Q. How can researchers investigate thione-thiol tautomerism in this compound?

- Methodological Answer : Thione-thiol equilibria are studied via:

- H NMR in DMSO-d: Thiol protons (~1–3 ppm) and thione tautomers show distinct shifts.

- IR spectroscopy: S-H stretches (2550–2600 cm) vs. C=S (1250–1350 cm).

- X-ray crystallography resolves tautomeric forms in solid state. For hybrid oxadiazole-thiones, experimental and theoretical (DFT) data corroborate tautomeric preferences .

Data-Driven Research Design

Q. What in silico tools are recommended for docking studies targeting kinase inhibition?

- Methodological Answer : Molecular docking with Schrödinger Suite or GROMACS evaluates binding to kinases (e.g., EGFR, VEGFR). Pose validation involves:

- Root-mean-square deviation (RMSD) <2.0 Å from co-crystallized ligands.

- MM-GBSA/MM-PBSA free-energy calculations to rank binding affinities.

For example, triazole-acetamide derivatives show binding to ATP pockets in docking poses, validated by ΔG values <-8 kcal/mol .

Q. How can reaction scalability be optimized without compromising yield?

- Methodological Answer : Scale-up requires:

- Continuous flow reactors for exothermic steps (e.g., azide formation).

- Solvent recycling (e.g., toluene distillation).

- Process Analytical Technology (PAT) like in-line FTIR for real-time monitoring.

For thiadiazole syntheses, pilot-scale reactions (50–100 g) achieve >75% yield using these methods .

Contradictions and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer : Reconcile differences by:

- Re-optimizing docking parameters (e.g., grid box size, water models).

- Testing enantiopure samples if racemic mixtures were used initially.

- Assessing off-target effects via proteome-wide affinity profiling (e.g., CETSA).

For example, oxadiazole derivatives showed unexpected allosteric inhibition in vitro, not predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.